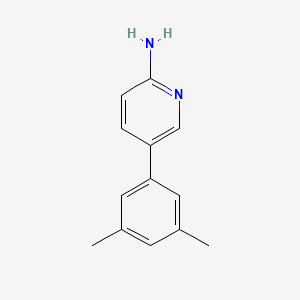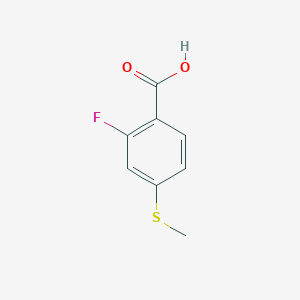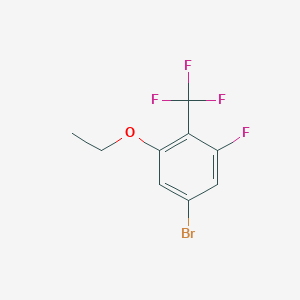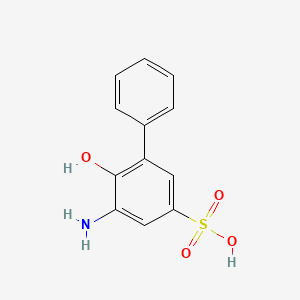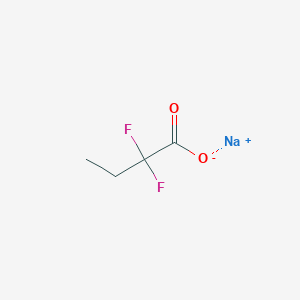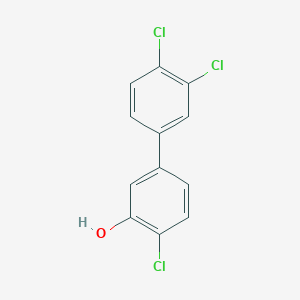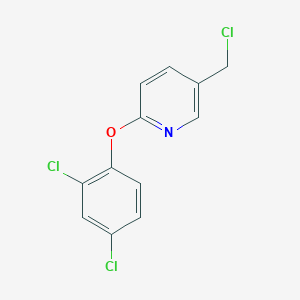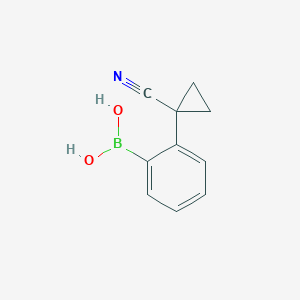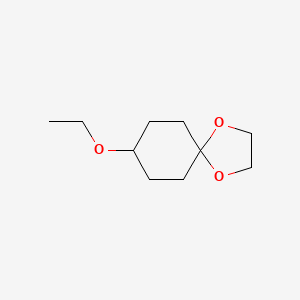
4-Ethoxycyclohexanone ethylene ketal
概要
説明
4-Ethoxycyclohexanone ethylene ketal is a chemical compound used in scientific research and development . It is related to 4-Methoxycyclohexanone ethylene ketal, which has a molecular weight of 172.22 .
Synthesis Analysis
The synthesis of 4-Ethoxycyclohexanone ethylene ketal involves the use of a ketal protecting group . The ethylene glycol ketal of ethyl acetoacetate is prepared with catalytic p-toluenesulfonic acid and a benzene azeotropic distillation utilizing a Dean–Stark apparatus . The ketal ester is then purified before use in a Grignard reaction with two equivalents of phenyl magnesium bromide followed by an aqueous workup to give the ketal alcohol .Molecular Structure Analysis
The molecular structure of 4-Ethoxycyclohexanone ethylene ketal is related to that of 1,4-Cyclohexanedione bis(ethylene ketal), which has a molecular formula of C10H16O4 and a molecular weight of 200.2316 .Chemical Reactions Analysis
The conversion of a hemiacetal to an acetal, such as 4-Ethoxycyclohexanone ethylene ketal, is an SN1 reaction, with an alcohol nucleophile and water leaving group . The carbocation intermediate in this SN1 mechanism is stabilized by resonance due to the oxygen atom already bound to the electrophilic carbon .科学的研究の応用
1. Analgesic and Narcotic Antagonist Activities
4-Ethoxycyclohexanone ethylene ketal derivatives have been synthesized and found to be effective in relieving pain in animals. Some of these derivatives also exhibit narcotic antagonist activities, which are useful in modifying the cardiovascular, respiratory, and behavioral depression caused by other analgesics. This suggests potential applications in pain management and as an adjunct to other analgesic therapies (Blackstone & Bowman, 1999).
2. Crystal Structure and Absolute Configuration Determination
The achiral 4-methoxy-4-(p-methoxyphenyl)-cyclohexanone ethylene ketal resolves spontaneously, indicating potential in chiral chemistry studies. The crystal structure and absolute configuration of such compounds, which consist of light atoms, can be determined using a combination of X-ray diffraction, solid-state VCD, and DFT calculations (Graus et al., 2010).
3. Use as a Ketal Protecting Group
The use of ketal protecting groups, including 4-hydroxy-4,4-diphenyl-2-butanone synthesized from ethyl acetoacetate, is demonstrated in the synthesis of various chemicals. This approach is useful in organic synthesis, particularly in protecting ketone functionalities during reactions (Baar, Russell, & Wustholz, 2005).
4. Synthesis of Novel Compounds
4-Ethoxycyclohexanone ethylene ketal has been used in the synthesis of novel compounds like bicyclo[3.1.0]hex-2-ene-4-one-1-carboxylic acid and related compounds. This highlights its role in creating new molecular structures for various applications (Smissman, Lemke, & Creese, 1968).
5. Green Chemistry and Synthesis Methods
4-Ethoxycyclohexanone ethylene ketal has been synthesized using environmentally friendly methods such as microwave irradiation and catalysis using vitamin C. These methods offer a greener, more sustainable approach to chemical synthesis (Hou Jin-song, 2008).
将来の方向性
The use of 4-Ethoxycyclohexanone ethylene ketal in scientific research and development suggests potential future directions in the field of organic chemistry. The ability to modify the procedure to obtain the hydroxyketone directly from the Grignard workup, thereby shortening the synthetic sequence and avoiding an additional reflux procedure and the complication of the dehydration, is of particular interest .
特性
IUPAC Name |
8-ethoxy-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-11-9-3-5-10(6-4-9)12-7-8-13-10/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZLKONLVWLQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340786 | |
| Record name | 8-Ethoxy-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-1,4-dioxaspiro[4.5]decane | |
CAS RN |
55103-52-1 | |
| Record name | 8-Ethoxy-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





